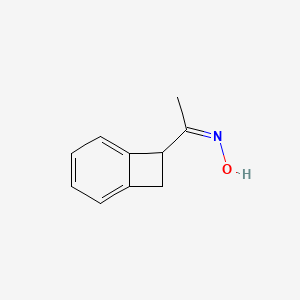
1-Acetylbenzocyclobutene oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetylbenzocyclobutene oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from benzocyclobutene, a bicyclic aromatic hydrocarbon, and has an acetyl group attached to the benzocyclobutene ring. The oxime functional group is known for its versatility in organic synthesis and its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetylbenzocyclobutene oxime can be synthesized through the reaction of 1-acetylbenzocyclobutene with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:
1-Acetylbenzocyclobutene+Hydroxylamine Hydrochloride→1-Acetylbenzocyclobutene Oxime+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Acetylbenzocyclobutene oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acetylbenzocyclobutene oxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a precursor in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-acetylbenzocyclobutene oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activities and gene expression.
Comparison with Similar Compounds
1-Acetylbenzocyclobutene oxime can be compared with other oxime derivatives such as:
Benzaldoxime: Similar in structure but lacks the acetyl group.
Acetone oxime: A simpler oxime with a different carbon skeleton.
Cyclohexanone oxime: Contains a cyclohexane ring instead of a benzocyclobutene ring.
Uniqueness
This compound is unique due to its benzocyclobutene core, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound in the synthesis of complex molecules and advanced materials.
Properties
CAS No. |
3264-31-1 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(NZ)-N-[1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H11NO/c1-7(11-12)10-6-8-4-2-3-5-9(8)10/h2-5,10,12H,6H2,1H3/b11-7- |
InChI Key |
OEECJXXNEJIBMM-XFFZJAGNSA-N |
Isomeric SMILES |
C/C(=N/O)/C1CC2=CC=CC=C12 |
Canonical SMILES |
CC(=NO)C1CC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
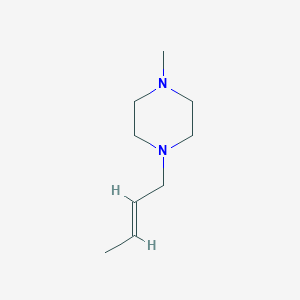
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
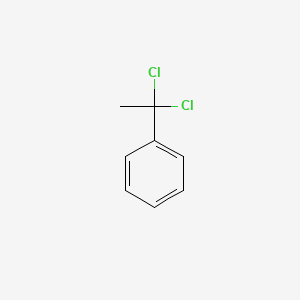
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
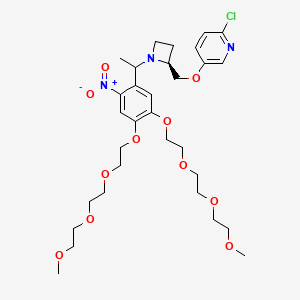
![tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol](/img/structure/B14752556.png)

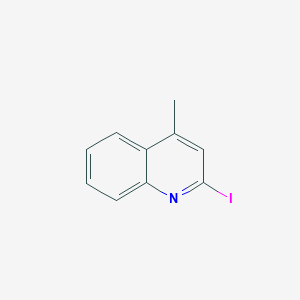
![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)

![Quinolino[3,2-b]acridine](/img/structure/B14752580.png)
